molecular formula C11H9Cl2NO2 B1422411 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl chloride CAS No. 930781-56-9

1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl chloride

Cat. No.: B1422411
CAS No.: 930781-56-9
M. Wt: 258.1 g/mol
InChI Key: FJPBCYGWGMVVBE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl chloride is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. These are compounds containing a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The presence of a 4-chlorophenyl group and a carbonyl chloride group makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzoyl chloride with pyrrolidine under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

    Reduction Reactions: The compound can be reduced to form 1-(4-chlorophenyl)-5-hydroxypyrrolidine derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, such as carboxylic acids. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl chloride has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenyl group allows the compound to bind to hydrophobic pockets in proteins, while the carbonyl chloride group can form covalent bonds with nucleophilic residues, leading to inhibition or activation of the target protein. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl chloride can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole: This compound also contains a 4-chlorophenyl group but has a different core structure, leading to different chemical properties and applications.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound has a thiadiazole ring instead of a pyrrolidine ring, which affects its reactivity and biological activity.

    1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile: This compound has a nitrile group instead of a carbonyl chloride group, leading to different chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c12-8-1-3-9(4-2-8)14-6-7(11(13)16)5-10(14)15/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPBCYGWGMVVBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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